Ethyl 3-benzylamino-2-butenoate
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Overview
Description
Ethyl 3-(benzylamino)but-2-enoate: is an organic compound with the molecular formula C₁₃H₁₇NO₂. It is a β-enamino ester, which is a class of compounds known for their versatility in organic synthesis. These compounds are often used as intermediates in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(benzylamino)but-2-enoate can be synthesized through the condensation of ethyl acetoacetate with benzylamine. This reaction typically requires a catalyst and can be carried out under solvent-free conditions. Common catalysts include ferric(III) ammonium nitrate, gold(I)/silver(I) catalysts, and diphenylammonium triflate . The reaction is usually performed at room temperature, and the product is obtained in good to excellent yields.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-(benzylamino)but-2-enoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of solvents and reduce waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions include various substituted enamino esters, amines, and oxo derivatives .
Scientific Research Applications
Ethyl 3-(benzylamino)but-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(benzylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of new chemical entities with potential biological activities .
Comparison with Similar Compounds
- Ethyl 3-(amino)but-2-enoate
- Ethyl 3-(methylamino)but-2-enoate
- Ethyl 3-(phenylamino)but-2-enoate
Comparison: Ethyl 3-(benzylamino)but-2-enoate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to its analogs, the benzyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes .
Properties
IUPAC Name |
ethyl 3-(benzylamino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJUWHLVMMSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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